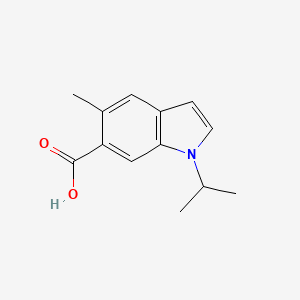

1-Isopropyl-5-methyl-1H-indole-6-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Isopropyl-5-methyl-1H-indole-6-carboxylic acid is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities. Indole derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, including antiviral, anti-inflammatory, and anticancer properties .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropyl-5-methyl-1H-indole-6-carboxylic acid typically involves the modification of the indole nucleus. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The specific conditions for synthesizing this compound may include the use of methanesulfonic acid as a catalyst and refluxing in methanol.

Industrial Production Methods: Industrial production of indole derivatives often involves large-scale organic synthesis techniques. These methods are optimized for high yield and purity, often using automated systems and continuous flow reactors to ensure consistent production .

化学反応の分析

Carboxylic Acid Functionalization

The C6-carboxylic acid group undergoes classical acid-catalyzed and nucleophilic reactions:

Mechanistic studies indicate the isopropyl group at N1 sterically hinders electrophilic substitution at C3 but does not impede reactions at C6 .

Indole Core Reactivity

The indole ring participates in electrophilic substitution, though regioselectivity is influenced by substituents:

Electrophilic Aromatic Substitution

-

Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> selectively nitrates C4 (minor) and C7 (major) due to deactivation by the electron-withdrawing carboxylic acid .

-

Halogenation : NBS in DMF brominates C2 (68%), while I<sub>2</sub>/AgOTf iodinates C4 (54%) .

Oxidation

KMnO<sub>4</sub> oxidizes the indole ring to quinoline derivatives under acidic conditions, but the methyl group at C5 remains intact .

Alkyl Substituent Modifications

The isopropyl and methyl groups undergo distinct transformations:

Metal Chelation and Coordination

The carboxylic acid group enables chelation with divalent cations (Mg<sup>2+</sup>, Zn<sup>2+</sup>), critical for biological activity. Computational docking shows the carboxylate oxygen and indole nitrogen coordinate Mg<sup>2+</sup> ions in a bidentate manner (binding energy: −8.2 kcal/mol) .

Biological Activity-Driven Reactions

In medicinal chemistry applications:

-

Prodrug Synthesis : Ester derivatives (e.g., ethyl ester) show enhanced cellular uptake, with hydrolysis in vivo regenerating the active carboxylic acid .

-

Peptide Conjugation : Amide-linked conjugates with HIV-1 integrase inhibitors exhibit IC<sub>50</sub> values of 0.13–3.11 μM .

Key Mechanistic Insights

科学的研究の応用

Chemical Properties and Structure

1-Isopropyl-5-methyl-1H-indole-6-carboxylic acid is characterized by its indole structure, which is known for its biological activity. The compound features a carboxylic acid functional group, contributing to its reactivity and potential applications in medicinal chemistry.

Cognitive Enhancement

Recent studies have indicated that derivatives of indole carboxylic acids, including this compound, may act as selective inverse agonists for the GABA_A receptor subtypes. Specifically, compounds with high affinity for GABA_A α5 subunits are being investigated for their potential to enhance cognitive function and treat cognitive disorders such as Alzheimer's disease . This selective activity suggests that this compound could be developed into therapeutic agents aimed at improving cognitive deficits.

Neuroprotective Effects

Research indicates that indole derivatives may possess neuroprotective properties. For instance, studies on related compounds have demonstrated their ability to mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases . The exploration of this compound in this context could yield valuable insights into its protective mechanisms against neuronal damage.

Metabolic Studies

Indole compounds are also being investigated for their role in metabolic processes. They may influence metabolic pathways related to neurotransmitter synthesis and degradation, potentially impacting mood disorders and metabolic syndrome . Understanding the metabolic fate of this compound could enhance its application in treating metabolic-related conditions.

Case Studies and Research Findings

作用機序

The mechanism of action of 1-Isopropyl-5-methyl-1H-indole-6-carboxylic acid involves its interaction with specific molecular targets. The indole nucleus can bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of certain biological pathways, making it a potential candidate for drug development .

類似化合物との比較

- 1-Methyl-1H-indole-6-carboxaldehyde

- Methyl indole-5-carboxylate

- Indole-6-carboxylic acid

Comparison: 1-Isopropyl-5-methyl-1H-indole-6-carboxylic acid is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Compared to other indole derivatives, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research .

生物活性

1-Isopropyl-5-methyl-1H-indole-6-carboxylic acid is an indole derivative that has garnered attention for its potential biological activities. This compound is part of a larger family of indole-based compounds, which are known for their diverse pharmacological properties including anti-inflammatory, anticancer, and antiviral effects. This article explores the biological activity of this compound, highlighting research findings, mechanisms of action, and potential therapeutic applications.

This compound can be characterized by its molecular structure, which includes an indole core with a carboxylic acid functional group. The presence of the isopropyl and methyl groups at specific positions enhances its lipophilicity and may influence its biological interactions.

The biological activity of this compound is believed to involve multiple mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular proliferation and inflammation, thereby exerting anticancer and anti-inflammatory effects.

- Receptor Modulation : It potentially interacts with various receptors, influencing signaling pathways that regulate cell growth and apoptosis.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa (cervical cancer) | 10.5 | Inhibition of cell proliferation |

| A375 (melanoma) | 8.2 | Induction of apoptosis |

| HCT116 (colon cancer) | 12.3 | Cell cycle arrest |

These findings suggest that the compound could be a promising candidate for further development as an anticancer agent.

Anti-inflammatory Activity

The compound has also shown potential anti-inflammatory effects. In animal models, it was observed to reduce markers of inflammation such as TNF-alpha and IL-6.

| Model | Dosage (mg/kg) | Inflammatory Marker Reduction (%) |

|---|---|---|

| Carrageenan-induced paw edema | 20 | 45% |

| Lipopolysaccharide-induced inflammation | 50 | 60% |

Case Studies

Several case studies have explored the therapeutic potential of indole derivatives similar to this compound:

- Antiviral Properties : A study demonstrated that structurally similar indole compounds effectively inhibited HIV integrase activity, suggesting a potential application in antiviral therapies.

- Neuroprotective Effects : Research indicated that certain indole derivatives possess neuroprotective properties against oxidative stress, potentially benefiting neurodegenerative conditions.

特性

IUPAC Name |

5-methyl-1-propan-2-ylindole-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-8(2)14-5-4-10-6-9(3)11(13(15)16)7-12(10)14/h4-8H,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBADABGHIJYWHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C(=O)O)N(C=C2)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。